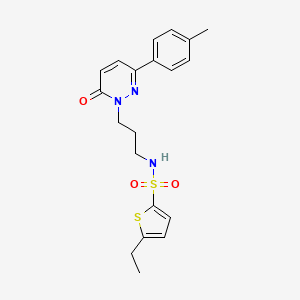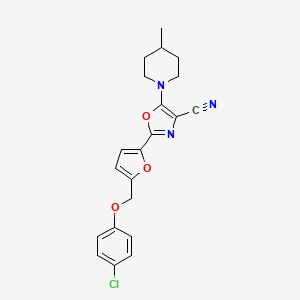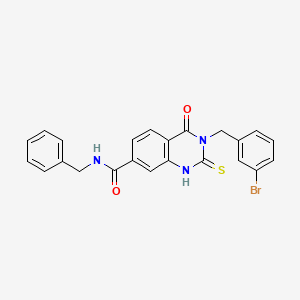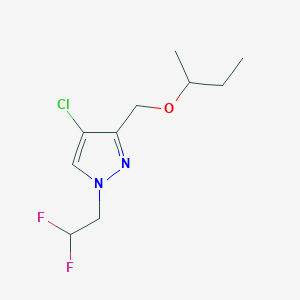
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel carboxamides and thiocarboxamides with potential herbicidal activities was explored in a study where compounds were designed to inhibit D1 protease in plants. The synthesis involved a four-step procedure, starting with isoxazole ring formation, followed by α-bromination of the acetyl group, thiazole ring formation, and finally, the attachment of carboxamide or thiocarboxamide groups. The compounds synthesized showed moderate to good herbicidal activities, with one compound exhibiting competitive inhibition against the native spinach D1 protease, suggesting their potential as D1 protease inhibitors .
Molecular Structure Analysis
In another study, the stereochemistry of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides was investigated using IR, NMR (1H, 13C, and 2D), and mass spectra. The presence of stereogenic centers at C-2 and C-5 on the thiazolidinone ring resulted in diastereoisomeric pairs. The configurations of these centers were determined using 1H NMR analysis of coupling constants and 2D NOESY experiments. The diastereoisomers were separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase .
Chemical Reactions Analysis
A different approach was taken in the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides. Starting from N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, the compounds underwent dehydrosulfurization under the influence of excess HgO in boiling glacial acetic acid. This process led to the formation of the target carboxamides in yields ranging from 42-62%. The structures of the synthesized compounds were confirmed through complex spectral studies .
Physical and Chemical Properties Analysis
The antimicrobial properties of a series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were evaluated against various bacterial and fungal species. The compounds demonstrated potent antimicrobial activity, with the best activity shown by compound 4d. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined, and the relationship between antimicrobial activity and molecular properties was elucidated. Docking studies were also performed to further understand the interaction between the compounds and their targets .
Scientific Research Applications
Antitumor Activity
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide derivatives demonstrate significant antitumor effects, particularly against human tumor cells. Research has highlighted the synthesis and antitumor properties of certain thiazole derivatives, affirming their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Herbicidal Activities
- Derivatives of this compound have been synthesized as potential inhibitors targeting D1 protease in plants. These compounds exhibit moderate to good herbicidal activities and are being explored as potential lead compounds in agricultural research (Hu et al., 2009).
Synthesis Techniques
- Various studies have focused on the synthesis techniques of related compounds, exploring alternative routes and methodologies for efficient production. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate and its structural establishment through different spectral methods (Tang Li-jua, 2015).
Antimicrobial Activity
- Some studies have reported the synthesis and antimicrobial screening of derivatives of this compound. These compounds have shown significant antibacterial and antifungal activities against various pathogenic strains (Basavarajaiah & Mruthyunjayaswamy, 2008).
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c1-6-4-8(18-16-6)11(17)15-12-14-7(5-19-12)9-2-3-10(13)20-9/h2-5H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRUUZSMMDWGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3007214.png)

![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3007220.png)
![ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3007222.png)
![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)
![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B3007225.png)
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B3007226.png)



